molecular formula C9H12N2O4S B12069477 1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione

1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12069477
M. Wt: 244.27 g/mol
InChI Key: DDRFKXKKBYNNSO-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a thiolan ring and a pyrimidine dione moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-5-(hydroxymethyl)thiolan-2-yl derivatives with pyrimidine-2,4-dione under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products:

Mechanism of Action

The mechanism by which 1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione is unique due to its combination of a thiolan ring and pyrimidine dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)

InChI Key

DDRFKXKKBYNNSO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(SC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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